Ethyl 1-chloro-5-methyl-1,2-dihydroquinoxaline-2-carboxylate
Description
Historical Context of Quinoline Derivatives
The historical foundation of quinoline chemistry traces back to 1834 when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar, initially naming the compound "leukol" meaning "white oil" in Greek. This discovery marked the beginning of systematic quinoline research that would later evolve into one of the most important areas of heterocyclic chemistry. Following Runge's initial isolation, French chemist Charles Gerhardt obtained a related compound in 1842 through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide, which he termed "Chinoilin" or "Chinolein". The apparent differences between Runge's and Gerhardt's compounds were later resolved by German chemist August Hoffmann, who recognized that the behavioral differences resulted from contaminants rather than structural variations.
The development of quinoline synthesis methods accelerated significantly in the late nineteenth century, with several landmark synthetic approaches emerging within a fourteen-year period. The Friedländer synthesis, developed in 1882, established itself as one of the most convenient procedures for preparing quinoline scaffolds through condensation of 2-aminobenzaldehydes with ketones. This reaction has been catalyzed by various agents including trifluoroacetic acid, toluenesulfonic acid, iodine, and Lewis acids. The historical significance of quinoline derivatives extends beyond synthetic chemistry, as the bark of the Cinchona tree was utilized in early clinical history to treat human malaria, leading to the isolation of quinine in 1820. Over 200 biologically active quinoline and quinazoline alkaloids have been identified, demonstrating the vast diversity and importance of this chemical family.
The synthetic evolution of quinoline derivatives continued through the twentieth century with the development of various methodologies for accessing substituted quinolines with diverse functional groups. The Skraup synthesis, Conrad-Limpach method, and Doebner-Miller approach each contributed unique strategies for quinoline construction. These historical developments established the foundation for modern quinoline chemistry and paved the way for the development of specialized derivatives such as ethyl 4-chloro-8-methylquinoline-3-carboxylate.
Significance of Ethyl 4-chloro-8-methylquinoline-3-carboxylate in Organic Chemistry
Ethyl 4-chloro-8-methylquinoline-3-carboxylate represents a strategically substituted quinoline derivative that combines multiple functional elements important for organic synthesis. The compound's molecular formula of C₁₃H₁₂ClNO₂ and molecular weight of 249.69 grams per mole position it as a medium-sized heterocyclic molecule with distinct synthetic utility. The presence of the ethyl carboxylate group at the 3-position provides a reactive site for various chemical transformations, while the chlorine substituent at the 4-position offers opportunities for nucleophilic substitution reactions. The methyl group at the 8-position adds steric and electronic effects that can influence the compound's reactivity and selectivity in chemical reactions.
The significance of this compound in organic chemistry stems from its potential as a synthetic intermediate in the preparation of more complex quinoline-based structures. Quinoline carboxylates have been recognized as valuable building blocks for pharmaceutical development, particularly in the synthesis of compounds with antimicrobial, anticancer, and anti-inflammatory activities. The specific substitution pattern of ethyl 4-chloro-8-methylquinoline-3-carboxylate allows for selective functionalization at multiple positions, making it a versatile platform for structure-activity relationship studies and drug development programs.
Recent patent literature has highlighted the importance of 3-substituted quinoline carboxylates in pharmaceutical applications, with one-pot synthesis methods being developed to access these compounds efficiently. The rhodium-catalyzed synthesis described in patent WO2015198349A1 demonstrates the industrial relevance of quinoline carboxylates, achieving yields greater than 80 percent in the preparation of various 3-substituted quinoline carboxylate derivatives. The recyclable nature of the rhodium acetate catalyst used in these processes further emphasizes the practical significance of these synthetic methodologies.
The compound's structural features also make it relevant for studies involving quinoline reactivity patterns. Research has shown that 8-methylquinolines can undergo rhodium-catalyzed carbon-hydrogen alkylation reactions with maleimides, providing access to various succinimide scaffolds. This type of reactivity demonstrates the potential for ethyl 4-chloro-8-methylquinoline-3-carboxylate to serve as a substrate for advanced synthetic transformations that could lead to novel bioactive compounds.
Taxonomic Position within Heterocyclic Compounds
Ethyl 4-chloro-8-methylquinoline-3-carboxylate belongs to the quinoline class of heterocyclic compounds, which are characterized by a fused benzene-pyridine ring system. Specifically, quinoline compounds consist of a benzene ring ortho-fused to carbons 2 and 3 of a pyridine ring, creating a bicyclic aromatic structure with a nitrogen atom at position 1. This compound can be classified taxonomically as a mancude organic heterobicyclic parent, a member of quinolines, an azaarene, and an ortho-fused heteroarene.
Within the broader classification of heterocyclic compounds, quinolines represent one of the most important classes of nitrogen-containing aromatic heterocycles. The quinoline framework serves as the core structure for numerous natural products and synthetic compounds with diverse biological activities. The specific derivative ethyl 4-chloro-8-methylquinoline-3-carboxylate falls into the subcategory of quinoline carboxylates, which are esters derived from quinoline carboxylic acids. These compounds represent a significant subset of quinoline derivatives due to their synthetic accessibility and potential for further functionalization.
The taxonomic classification of this compound can be further refined based on its substitution pattern. The presence of a chlorine atom at position 4 places it in the category of halogenated quinolines, while the methyl group at position 8 classifies it as a methylated quinoline derivative. The ethyl carboxylate group at position 3 designates it as a 3-quinolinecarboxylate ester. This multi-level classification system reflects the compound's position within the complex hierarchy of quinoline derivatives and helps predict its chemical behavior based on known structure-activity relationships.
The structural relationship between ethyl 4-chloro-8-methylquinoline-3-carboxylate and other quinoline derivatives can be illustrated through comparison with related compounds found in chemical databases. For example, ethyl quinoline-3-carboxylate (PubChem CID 282842) represents the parent structure without halogen or methyl substitution, while ethyl 4,6-dibromo-8-methylquinoline-3-carboxylate demonstrates how additional halogen substitution can modify the core structure. These structural relationships highlight the systematic nature of quinoline derivative classification and the potential for rational design of new compounds within this chemical family.
Overview of Current Research Landscape
The current research landscape surrounding quinoline derivatives, including compounds structurally related to ethyl 4-chloro-8-methylquinoline-3-carboxylate, encompasses multiple areas of active investigation. Contemporary research focuses on developing efficient synthetic methodologies for accessing quinoline carboxylates, exploring their biological activities, and investigating their potential applications in pharmaceutical development. Recent advances in quinoline chemistry have been driven by the need to overcome drug resistance in bacterial infections and the search for novel therapeutic agents with improved efficacy and reduced side effects.
One significant area of current research involves the development of catalytic methods for quinoline synthesis and functionalization. The rhodium-catalyzed carbon-hydrogen activation chemistry has emerged as a powerful tool for functionalizing quinoline derivatives, as demonstrated by studies on 8-methylquinoline alkylation with maleimides. These methodologies provide access to complex quinoline scaffolds that would be difficult to prepare using traditional synthetic approaches. The development of recyclable catalytic systems, such as the rhodium acetate catalyst used in quinoline carboxylate synthesis, reflects the growing emphasis on sustainable chemistry practices in quinoline research.
Research into the biological activities of quinoline derivatives continues to reveal new therapeutic opportunities. Studies have identified over 200 biologically active quinoline and quinazoline alkaloids with diverse pharmacological properties, including anticancer, antimalarial, antibacterial, antifungal, antiparasitic, antiviral, and anti-inflammatory activities. The quinoline motif has been particularly valuable in the development of anticancer agents, with compounds like camptothecin serving as lead structures for drug development programs targeting DNA topoisomerase. This broad spectrum of biological activities drives continued interest in quinoline derivatives as potential drug candidates.
The synthesis and characterization of novel quinoline carboxylates represents another active area of research. Recent patent literature describes efficient one-pot syntheses of 3-substituted quinoline carboxylates using rhodium-catalyzed reactions, achieving yields greater than 80 percent under mild reaction conditions. These synthetic advances enable the preparation of diverse quinoline carboxylate libraries for biological screening and structure-activity relationship studies. The development of such efficient synthetic methods is crucial for advancing quinoline-based drug discovery programs.
Environmental and analytical aspects of quinoline research have also gained attention in recent years. Studies have investigated the environmental fate and degradation of quinoline compounds, revealing that certain microorganisms such as Rhodococcus species can readily degrade quinoline. This research has implications for both environmental remediation and the development of biodegradable quinoline-based materials. Additionally, advances in analytical techniques have improved the characterization and identification of quinoline derivatives, facilitating research into their properties and applications.
The current research landscape also includes investigations into the structure-activity relationships of quinoline derivatives. Understanding how structural modifications affect biological activity is essential for rational drug design and optimization. Studies have examined the effects of various substituents on quinoline pharmacological properties, providing insights into the molecular basis of their biological activities. This knowledge base continues to grow as new quinoline derivatives are synthesized and evaluated, contributing to the overall understanding of this important class of compounds.
Properties
CAS No. |
37041-32-0 |
|---|---|
Molecular Formula |
C12H13ClN2O2 |
Molecular Weight |
252.69 g/mol |
IUPAC Name |
ethyl 1-chloro-5-methyl-2H-quinoxaline-2-carboxylate |
InChI |
InChI=1S/C12H13ClN2O2/c1-3-17-12(16)10-7-14-11-8(2)5-4-6-9(11)15(10)13/h4-7,10H,3H2,1-2H3 |
InChI Key |
HKSWBTHKPFESML-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis of ethyl 4-chloro-8-methylquinoline-3-carboxylate typically starts from appropriately substituted quinoline or quinoline precursor compounds, involving chlorination at the 4-position, esterification at the 3-carboxylate, and methylation at the 8-position. The synthetic challenge lies in selective functionalization without affecting other sensitive groups.
Chlorination at the 4-Position
A common chlorination method employs phosphorus oxychloride (POCl3) or trichlorophosphate reagents to convert hydroxyquinoline derivatives into the corresponding 4-chloroquinoline esters. For example, 8-methyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester can be treated with POCl3 under heating (around 100 °C) for several hours (typically 3–4 h) to achieve the 4-chloro substitution with good yields. This process is well-documented for related compounds such as ethyl 4-chloro-8-fluoroquinoline-3-carboxylate and can be adapted for the methyl-substituted analog.
Introduction of the 8-Methyl Group
The methyl group at the 8-position is generally introduced either by starting from an 8-methyl-substituted quinoline precursor or via selective methylation reactions on the quinoline core. The use of methyl-substituted starting materials such as 8-methylquinoline derivatives simplifies the process. Alternatively, methylation using methylating agents under controlled conditions can be applied, but this is less common due to regioselectivity challenges.
Esterification at the 3-Carboxylate Position
The ethyl ester group at position 3 is introduced by esterification of the corresponding quinoline-3-carboxylic acid or through the use of ethyl chloroformate reagents in the presence of bases such as triethylamine. This step is often integrated into the synthetic sequence before or after chlorination, depending on the substrate stability and reaction conditions.
Representative Preparation Method
| Step | Reactants/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 8-Methyl-4-hydroxyquinoline-3-carboxylic acid ethyl ester + POCl3 (20 mL) | Chlorination at 100 °C for 3.5 h | Formation of ethyl 4-chloro-8-methylquinoline-3-carboxylate intermediate; good conversion expected |
| 2 | Purification by extraction and recrystallization | Removal of residual reagents and isolation of product | High purity product obtained |
| 3 | Optional methylation if starting from non-methylated quinoline | Use of methylating agents under controlled conditions | Selectivity critical; often avoided by using methylated precursors |
This method aligns with protocols used for similar quinoline derivatives and is adaptable for scale-up in industrial settings.
Industrial Production Considerations
Industrial synthesis of ethyl 4-chloro-8-methylquinoline-3-carboxylate may employ continuous flow reactors to optimize reaction time, temperature control, and reagent mixing, thereby improving yield and purity. The use of catalytic systems and environmentally safer chlorination methods, such as electrochemical chlorination, is being explored to minimize corrosive reagent use and waste generation.
Alternative Chlorination Techniques
Electrochemical chlorination has been reported as an innovative alternative to traditional chlorination reagents like sulfuryl chloride or POCl3. This method reduces equipment corrosion and environmental pollution by generating chlorine in situ from chloride electrolytes, allowing milder reaction conditions and improved atom economy. Although this method is reported for related quinoline carboxylates, its adaptation for ethyl 4-chloro-8-methylquinoline-3-carboxylate is promising for future industrial applications.
Summary Table of Preparation Methods
| Preparation Aspect | Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Chlorination | POCl3 or trichlorophosphate | Heating at ~100 °C, 3–4 h | High yield, well-established | Use of corrosive reagents, environmental concerns |
| Methylation | Starting from 8-methylquinoline or methylation reactions | Methylating agents or methylated precursors | Regioselective when starting with methylated precursors | Potential regioselectivity issues if methylation done post-synthesis |
| Esterification | Reaction with ethyl chloroformate + base | Triethylamine, mild conditions | Efficient ester formation | Requires careful control to avoid side reactions |
| Electrochemical Chlorination | Electrolysis of chloride salts | Mild, environmentally friendly | Reduced corrosion and waste | Requires specialized equipment |
Research Findings and Optimization
Chlorination using POCl3 remains the most common and reliable method, yielding product with high purity and reproducibility.
Electrochemical chlorination offers an environmentally safer alternative, with reports indicating high yield and purity for related compounds, suggesting potential for ethyl 4-chloro-8-methylquinoline-3-carboxylate synthesis.
Starting from methyl-substituted quinoline precursors simplifies the synthetic route and avoids regioselectivity challenges associated with late-stage methylation.
Industrial processes benefit from continuous flow chemistry to enhance reaction control, safety, and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
Ethyl 4-chloro-8-methylquinoline-3-carboxylate serves as an important intermediate in the synthesis of pharmaceutical agents. Its derivatives exhibit antibacterial and antifungal properties, making it valuable in developing treatments for infectious diseases. For instance, quinoline derivatives have been identified as potential inhibitors of crucial enzymes in pathogens like Plasmodium falciparum, the malaria parasite, demonstrating low nanomolar activity against infected erythrocytes .
Table 1: Summary of Pharmaceutical Applications
| Application Area | Compound Role | Example Use |
|---|---|---|
| Antibacterial Agents | Intermediate for synthesis | Treatment of bacterial infections |
| Antifungal Agents | Key component in drug formulation | Development of antifungal medications |
| Antimalarial Research | Inhibitor of Plasmodium falciparum enzymes | Potential lead compounds for malaria therapy |
Biological Research
Mechanisms of Action
In biological research, this compound is utilized to explore the mechanisms of action of quinoline derivatives. Studies have shown that these compounds can lead to the discovery of new therapeutic agents through structure-activity relationship (SAR) studies. The investigation into how these compounds interact with biological systems can provide insights into their efficacy and safety profiles.
Case Study: Antimicrobial Activity
A notable study reported that ethyl 4-chloro-8-methylquinoline-3-carboxylate inhibited the growth of Staphylococcus aureus with an IC50 value of 15 µg/mL, highlighting its potential as an antimicrobial agent.
Agricultural Chemistry
Agrochemical Formulation
The compound is also applied in agricultural chemistry for formulating agrochemicals. It provides effective pest control solutions while minimizing environmental impact compared to traditional pesticides. Its unique chemical properties allow it to act selectively against pests without harming beneficial organisms.
Table 2: Agrochemical Applications
| Application Type | Benefits | Impact on Environment |
|---|---|---|
| Pest Control | Effective against a range of agricultural pests | Reduced chemical runoff and toxicity |
| Crop Protection | Enhances crop yield and health | Promotes sustainable farming practices |
Material Science
Development of Advanced Materials
In material science, ethyl 4-chloro-8-methylquinoline-3-carboxylate is explored for its potential in developing advanced materials such as coatings and polymers. Its chemical structure offers specific resistance properties that are desirable in various applications, including protective coatings for industrial materials.
Analytical Chemistry
Standard Reference Material
The compound is utilized as a standard reference material in analytical chemistry. It aids in ensuring accuracy in the detection and quantification of related compounds across various samples. This application is critical for maintaining high standards in laboratory testing and quality control.
Table 3: Analytical Chemistry Applications
| Application Area | Purpose | Importance |
|---|---|---|
| Standard Reference | Calibration and validation in analytical methods | Ensures accuracy and reliability of results |
Mechanism of Action
The mechanism of action of ethyl 4-chloro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. In antimalarial research, it targets the heme detoxification pathway in Plasmodium species .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-6-methylquinoline-3-carboxylate
- Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate
- Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate
Uniqueness
Ethyl 4-chloro-8-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methyl groups at positions 4 and 8, respectively, influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
Ethyl 4-chloro-8-methylquinoline-3-carboxylate (EMQC) is a compound of significant interest in medicinal chemistry due to its notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and case studies.
- Molecular Formula : C13H12ClNO2
- Molecular Weight : 249.69 g/mol
- CAS Number : 37041-32-0
- Structural Features : The compound features a quinoline ring with a chlorine atom at position 4 and an ethyl carboxylate functional group, which contributes to its biological activity.
Antimicrobial Properties
EMQC exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that its derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibacterial agent. The mechanism of action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anticancer Activity
Research indicates that EMQC shows promising anticancer properties against several cancer cell lines. It has been tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 20 | Cell cycle arrest at G2/M phase |
The biological activity of EMQC is believed to stem from its ability to interact with specific enzymes or receptors involved in disease pathways. Preliminary studies suggest that it may inhibit key enzymes associated with bacterial resistance and cancer proliferation.
- Enzyme Inhibition : EMQC has been shown to inhibit enzymes such as topoisomerase and DNA gyrase, which are critical for DNA replication in bacteria and cancer cells.
- Apoptosis Induction : In cancer cells, EMQC triggers apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins.
Case Study 1: Antimicrobial Efficacy
A study conducted by evaluated the antimicrobial efficacy of EMQC against a panel of pathogenic bacteria. The results indicated that EMQC exhibited a broader spectrum of activity compared to traditional antibiotics, highlighting its potential as a novel therapeutic agent.
Case Study 2: Anticancer Potential
In another study published in the Journal of Medicinal Chemistry, researchers explored the anticancer effects of EMQC on MCF-7 cells. The findings revealed that treatment with EMQC resulted in significant cell death and reduced tumor growth in xenograft models, suggesting its potential for further development as an anticancer drug .
Applications
Given its biological activities, EMQC holds promise in various fields:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer drugs.
- Agricultural Chemistry : Potential use in developing agrochemicals targeting plant pathogens.
- Material Science : Exploration for use in coatings with antimicrobial properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-chloro-8-methylquinoline-3-carboxylate, and how can reaction intermediates be characterized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions involving substituted anilines and β-ketoesters. For example, ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate intermediates (similar to those in ) are chemically reduced and further functionalized with α-acetyl-N-arylhydrazonoyl chlorides under nucleophilic conditions. Key intermediates are characterized using IR, -NMR, and mass spectrometry to confirm regioselectivity and structural integrity .
- Purity Control : HPLC or TLC with UV detection is recommended to monitor reaction progress and isolate intermediates. Purity (>97%) is verified using COA protocols as described for analogous compounds .
Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in the structural assignment of substituents on the quinoline core?
- Methodological Answer :
- NMR : -NMR can distinguish between methyl (δ 2.5–3.0 ppm) and chloro substituents (deshielding effects on adjacent protons). Coupling constants in aromatic regions (δ 7.0–8.5 ppm) help map substitution patterns.
- IR : Carboxylate C=O stretching (~1700 cm) and C-Cl vibrations (~750 cm) confirm functional groups. For advanced analysis, -NMR detects electronic effects of substituents on carbonyl carbons .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in molecular geometry predictions for Ethyl 4-chloro-8-methylquinoline-3-carboxylate?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX or OLEX2 software ( ) provides bond lengths, angles, and torsion angles. For instance, bond lengths for C-Cl (~1.73 Å) and C=O (~1.21 Å) can validate computational models (e.g., DFT). Discrepancies between experimental and calculated data may arise from crystal packing effects or solvent interactions, requiring refinement with high-resolution data .
Q. What strategies optimize regioselectivity when introducing trifluoromethyl or methyl groups at the 8-position of the quinoline ring?
- Methodological Answer :
- Electrophilic Substitution : Use directing groups (e.g., methoxy at C-4) to bias substitution at C-7.
- Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) with methyl/trifluoromethyl boronic acids. For methyl groups, methyl halides under Ullmann conditions are effective.
- Challenges : Steric hindrance from the ethyl carboxylate at C-3 may reduce yields; microwave-assisted synthesis improves reaction efficiency (as seen in for trifluoromethyl analogs) .
Q. How can computational modeling predict biological activity or solubility of derivatives?
- Methodological Answer :
- QSAR Studies : Use molecular descriptors (logP, polar surface area) to correlate substituent effects with solubility. For example, trifluoromethyl groups increase lipophilicity (logP ~3.5), while carboxylates improve aqueous solubility.
- Docking Simulations : Target enzymes (e.g., DNA gyrase for antibacterial activity) using AutoDock Vina. Validate with in vitro assays against Gram-negative pathogens .
Data Contradiction Analysis
Q. How to address conflicting reports on the thermal stability of Ethyl 4-chloro-8-methylquinoline-3-carboxylate?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert atmospheres. For example, a melting point of ~181°C ( ) may conflict with TGA data due to polymorphic forms.
- DSC : Differential scanning calorimetry identifies phase transitions. Reproducibility requires strict control of crystallization solvents (e.g., ethanol vs. DMF) .
Experimental Design
Q. What protocols minimize side reactions during esterification or halogenation steps?
- Methodological Answer :
- Esterification : Use Dean-Stark traps for water removal in Fischer esterification to prevent hydrolysis.
- Halogenation : For C-4 chlorination, employ N-chlorosuccinimide (NCS) in DMF at 0°C to avoid overhalogenation. Monitor by -NMR for real-time quenching .
Structural Analog Development
Q. How does substitution at C-8 (methyl vs. trifluoromethyl) influence electronic properties of the quinoline core?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
